Cas no 58-58-2 (Puromycin dihydrochloride)

Puromycin dihydrochloride 化学的及び物理的性質
名前と識別子
-
- Adenosine,3'-[[(2S)-2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyl-,hydrochloride (1:2)
- Puromycin Dihydrochloride
- Adenosine,3'-[[(2S)-2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyl-,hydr...
- CL13900 dihydrochloride
- Purine, 6-dimethylamino-9-[3-(p-methoxy-L-phenylalanylamino)-3-deoxy-.β.-D-ribofuranosyl]-, dihydrochloride
- Puromycin (hydrochloride)
- Puromycin . 2HCl
- Puromycin Dihydrochl
- Puromycin dihydrochloride (CL 13900)
- Puromycin
- dihydrochloride
- PuroMycin dihydrochloride hydrate
- Puromycin 
- (S)-3'-[[2-Amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride
- B7587
- (2S)-2-Amino-N-[(2S,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl
- Stylomycin dihydrochloride
- CHEBI:17939
- (S)-2-amino-N-((2S,3S,4R,5R)-5-(6-(dimethylamino)-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)-3-(4-methoxyphenyl)propanamide
- Epitope ID:140945
- AB00514661-07
- GNF-PF-2016
- (S)-3'-[[2-Amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine
- CL 16,536 (*Dihydrochloride*)
- NCGC00179500-14
- CCG-208505
- 2-amino-N-[5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide
- Adenosine, 3'-(-amino-p-methoxyhydrocinnamamido)-3'-deoxy-N, N-dimethyl-, dihydrochloride, L-
- BDBM50277158
- C01610
- Stylomycin
- (2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide
- PUROMYCIN [MI]
- RXWNCPJZOCPEPQ-NVWDDTSBSA-N
- PUROMYCIN [USAN]
- 58-58-2
- Prestwick3_000480
- Puromicina
- Q27167243
- Adenosine, 3'-(((2S)-2-amino-3-(4-methoxyphenyl)-1-oxopropyl)amino)-3'-deoxy-N,N-dimethyl-
- NSC3055
- AKOS030485964
- 4A6ZS6Q2CL
- NCGC00179500-07
- 3'-deoxy-N,N-dimethyl-3'-(O-methyl-L-tyrosinamido)adenosine
- CL 13,900
- 3'-(L-.alpha.-Amino-p-methoxyhydrocinnamamido)-3'-deoxy-N,N-dimethyladenosine
- Adenosine, 3'-[[(2S)-2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyl-
- Puromycin [USAN:INN:BAN]
- Puromycinum
- Puromycin, 10 mg/ml in distilled water
- P638
- 6-Dimethylamino-9-(3'-(p-methoxy-L-phenylalanylamino)-beta-D-ribofuranosyl)-purine
- 3'-(L-alpha-Amino-p-methoxyhydrocinnamamido)-3'-deoxy-N,N-dimethyladenosine
- CL 13900
- (2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl]-3-(4-methoxyphenyl)propanamide
- 53-79-2
- DTXSID8036788
- Stillomycin
- D05653
- DB08437
- Achromycin (purine derivative)
- Adenosine, 3'-((2-amino-3-(4-methoxyphenyl)-1-oxopropyl)amino)-3'-deoxy-N,N-dimethyl-, (S)-
- BPBio1_000682
- Q424696
- CHEMBL469912
- 9-{3-deoxy-3-[(O-methyl-L-tyrosyl)amino]-beta-D-xylofuranosyl}-N,N-dimethyl-9H-purin-6-amine
- UNII-4A6ZS6Q2CL
- TCMDC-123493
- NSC-3055
- (S)-3'-((2-Amino-3-(4-methoxyphenyl)-1-oxopropyl)amino)-3'-deoxy-N,N-dimethyladenosine
- BRD-K36007650-001-01-9
- Puromycinum [INN-Latin]
- PUROMYCIN [INN]
- HMS2089F18
- Bacterenomycin
- CL 16536
- Adenosine, 3'-(alpha-amino-p-methoxyhydrocinnamamido)-3'-deoxy-N,N-dimethyl-, L-
- NSC 3055
- PUROMYCIN [WHO-DD]
- SCHEMBL4570
- CL-13900
- P 638
- PUY
- Puromicina [INN-Spanish]
- NCGC00179500-01
- HY-B1743
- P-638
- 3123L
- BSPBio_000620
- CS-6500
- Puromycine [INN-French]
- Puromycin (USAN)
- AB00514661
- MFCD00866328
- BRD-K36007650-300-02-3
- NS00011702
- 3123-L
- 3'-[[(2S)-2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-diemthyladenosine
- Puromycine
- 3'-deoxy-N,N-dimethyl-3'-[(O-methyl-L-tyrosyl)amino]adenosine
- Puromycin,dihydrochloride
- Puromycin dihydrochloride from Streptomyces alboniger, powder, BioReagent, suitable for cell culture
- Puromycin dihydrochloride.Cell cultured tested
- Adenosine,3'-[[(2S)-2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyl-,hydrochloride(1:2)
- EX-A6693
- DTXSID7045861
- Puromycin dihydrochloride from Streptomyces alboniger, >=98% (HPLC), powder
- ADENOSINE, 3'-(((2S)-2-AMINO-3-(4-METHOXYPHENYL)-1-OXOPROPYL)AMINO)-3'-DEOXY-N,N-DIMETHYL-, HYDROCHLORIDE (1:2)
- Adenosine, 3'-((2-amino-3-(4-methoxyphenyl)-1-oxopropyl)amino)-3'-deoxy-N,N-dimethyl-, dihydrochloride, (S)-
- Puromycin diHCl
- MKSVFGKWZLUTTO-FZFAUISWSA-N
- HY-B1743A
- EINECS 200-387-8
- puromycine dihydrochloride
- NS00078958
- AI3-26818
- X 185
- (2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide dihydrochloride
- 3'-[alpha-Amino-p-methoxyhydrocinnamamido]-3'-deoxy-N,N-dimethyladenosine dihydrochloride
- PUROMYCIN DIHYDROCHLORIDE [MI]
- Puromycin (Dihydrochloride)
- 6-DIMETHYLAMINO-9-(3'-(P-METHOXY-L-PHENYLALANYLAMINO)-3'-DEOXY-BETA-D-RIBOFURANOSYL)PURINE DIHYDROCHLORIDE
- (S)-3'-[[2-AMINO-3-(4-METHOXYPHENYL)-1-OXOPROPYL]AMINO]-3'-DEOXY-N,N-DIMETHYL-ADENOSINE DIHYDROCHLORIDE
- (S)-2-Amino-N-((2S,3S,4R,5R)-5-(6-(dimethylamino)-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)-3-(4-methoxyphenyl)propanamide dihydrochloride
- HB4041
- CL16,536
- DTXCID5025861
- P-638 DIHYDROCHLORIDE
- Puromycin HCl
- UNII-PGN54228S5
- MFCD00012691
- Tox21_111352
- (2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride
- D82055
- L-3'-(ALPHA-AMINO-P-METHOXYHYDROCINNAMAMIDO)-3'-DEOXY-N,N-DIMETHYLADENOSINE DIHYDROCHLORIDE
- CAS-58-58-2
- FS-5016
- Puromycin hydrochloride (USAN)
- Adenosine,3'-[[(2S)-2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyl-, dihydrochloride
- CL-13900 DIHYDROCHLORIDE
- CL 16,536
- CS-6857
- CL 13,900 dihydrochloride
- 5682-30-4
- CL-16536
- 3123L, dihydrochloride
- 3'-(L-alpha-Amino-p-methoxyhydrocinnamamido)-3'-deoxy-N,N-dimethyladenosine dihydrochloride
- PGN54228S5
- SCHEMBL4317
- Puromycin dihydrochloride from Streptomyces alboniger
- 6-DIMETHYLAMINO-9-(3'-(P-METHOXY-L-PHENYLALANYLAMINO)-3'-DEOXY-.BETA.-D-RIBOFURANOSYL)PURINE DIHYDROCHLORIDE
- C22H29N7O5.2HCl
- CL13900 dihydrochloride , Puromycin 2HCl
- Puromycin 2HCl
- 3'-(L-.alpha.-Amino-p-methoxyhydrocinnamamido)-3'-deoxy-N,N-dimethyladenosine dihydrochloride
- Puromycin hydrochloride
- NCGC00094893-01
- AKOS024457973
- (S)-3'-((2-Amino-3-(4-methoxyphenyl)-1-oxopropyl)amino)-3'-deoxy-N,N-dimethyladenosine dihydrochloride
- Stylomycin hydrochloride
- powder, BioReagent, suitable for cell culture
- P 638 dihydrochloride
- Adenosine, 3'-[[(2S)-2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyl-, dihydrochloride
- Adenosine, 3'-(((2S)-2-amino-3-(4-methoxyphenyl)-1-oxopropyl)amino)-3'-deoxy-N,N-dimethyl-, dihydrochloride
- Puromycin hydrochloride [USAN]
- Q27286544
- 3'-[[(2S)-2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyl-adenosine hydrochloride (1:2); Puromycin dihydrochloride; Stylomycin dihydrochloride
- Adenosine, 3'-(alpha-amino-p-methoxyhydrocinnamamido)-3'-deoxy-N,N-dimethyl-, dihydrochloride, L-
- (S)-3'-((2-AMINO-3-(4-METHOXYPHENYL)-1-OXOPROPYL)AMINO)-3'-DEOXY-N,N-DIMETHYL-ADENOSINE DIHYDROCHLORIDE
- CHEMBL2104870
- Puromycin dihydrochloride
-
- MDL: MFCD00012691
- インチ: 1S/C22H29N7O5.2ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);2*1H/t14-,15+,16+,18+,22+;;/m0../s1
- InChIKey: MKSVFGKWZLUTTO-FZFAUISWSA-N
- ほほえんだ: C1C=C(OC)C=CC=1C[C@@H](C(=O)N[C@H]1[C@H]([C@H](N2C=NC3=C(N(C)C)N=CN=C32)O[C@@H]1CO)O)N.Cl.Cl
計算された属性
- せいみつぶんしりょう: 507.20000
- どういたいしつりょう: 543.176
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 36
- 回転可能化学結合数: 8
- 複雑さ: 680
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 161
じっけんとくせい
- 色と性状: 結晶化。吸湿性があります。光に敏感である。
- ゆうかいてん: 168-170℃
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- ようかいど: H2O: soluble50mg/mL (Sterilize stock solution by filtration using 0.22 μm filter then store in aliquots at 20 °C.)
- すいようせい: Soluble in water
- あんていせい: Stable. Heat sensitive. Incompatible with strong oxidizing agents.
- PSA: 160.88000
- LogP: 1.09950
- ようかいせい: 水に溶ける。
- マーカー: 14,7943
- かんど: 熱に敏感である
Puromycin dihydrochloride セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:UN 3249
- WGKドイツ:3
- 危険カテゴリコード: R22
- セキュリティの説明: S36
- 福カードFコード:3-8-10
- RTECS番号:AU7355000
-
危険物標識:
- 包装グループ:III
- 危険レベル:6.1(b)
- 包装等級:III
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- セキュリティ用語:6.1(b)
- リスク用語:R22
- 危険レベル:6.1(b)
- 包装カテゴリ:III
Puromycin dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D480303-100mg |
3'-[[(2S)-2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyl-adenosine,hydrochloride (1:2) |
58-58-2 | 98% | 100mg |
$265 | 2024-05-24 | |
BAI LING WEI Technology Co., Ltd. | 168086-250MG |
Puromycin dihydrochloride, 98% |
58-58-2 | 98% | 250MG |
¥ 4107 | 2022-04-26 | |
LKT Labs | P8168-10 mg |
Puromycin Dihydrochloride |
58-58-2 | ≥98% | 10mg |
$52.60 | 2023-07-10 | |
BAI LING WEI Technology Co., Ltd. | 168086-50MG |
Puromycin dihydrochloride, 98% |
58-58-2 | 98% | 50MG |
¥ 949 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2219-50mg |
Puromycin dihydrochloride |
58-58-2 | 99.86% | 50mg |
¥ 1263 | 2023-09-07 | |
S e l l e c k ZHONG GUO | S7417-10mM (1mL in DMSO) |
Puromycin 2HCl |
58-58-2 | 99.08% | 10mM (1mL in DMSO) |
¥573.3 | 2023-09-16 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LP5293-25mg |
Puromycin dihydrochloride |
58-58-2 | ≥98% | 25mg |
¥675.00 元 | 2023-09-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-OZ359-25mg |
Puromycin dihydrochloride |
58-58-2 | ≥98% | 25mg |
¥611.0 | 2022-03-01 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LP5293-100mg |
Puromycin dihydrochloride |
58-58-2 | ≥98% | 100mg |
¥2200元 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2219-200 mg |
Puromycin dihydrochloride |
58-58-2 | 98.65% | 200mg |
¥3267.00 | 2022-04-26 |
Puromycin dihydrochloride 関連文献
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
Puromycin dihydrochlorideに関する追加情報
Puromycin Dihydrochloride (CAS No. 58-58-2): A Comprehensive Overview
Puromycin dihydrochloride, with the chemical formula C10H13N3O4·2HCl, is a well-known nucleoside analog that has garnered significant attention in the field of biochemistry and pharmacology. This compound, identified by its unique CAS no. 58-58-2, is primarily recognized for its role as an antibiotic and a research tool. Its molecular structure and biological properties make it a valuable asset in various scientific applications, particularly in the study of protein synthesis and antibiotic mechanisms.
The significance of Puromycin dihydrochloride lies in its ability to interfere with the process of protein biosynthesis. It is structurally similar to the 3'-end of adenosine triphosphate (ATP) and can be incorporated into the growing polypeptide chain during translation. However, unlike ATP, Puromycin lacks a 3'-hydroxyl group, which prevents the formation of a peptide bond between the incorporated nucleotide and the next amino acid. This results in premature termination of protein synthesis, making Puromycin an effective tool for studying ribosome function and protein synthesis pathways.
In recent years, advancements in molecular biology and synthetic chemistry have expanded the applications of Puromycin dihydrochloride. Researchers have leveraged its unique properties to develop novel therapeutic strategies and to gain deeper insights into cellular processes. For instance, studies have shown that Puromycin can be used to induce programmed cell death (apoptosis) in certain cancer cell lines by disrupting protein synthesis. This has opened up new avenues for cancer research and potential drug development.
The use of Puromycin dihydrochloride in clinical trials has also been explored, particularly in the treatment of infectious diseases caused by bacteria that are resistant to conventional antibiotics. Its mechanism of action as a protein synthesis inhibitor offers a different approach compared to traditional antibiotics, which often target bacterial cell wall synthesis or metabolic pathways. This makes Puromycin a promising candidate for combating multidrug-resistant bacterial infections.
Recent research has also highlighted the role of Puromycin dihydrochloride in understanding the dynamics of ribosomal machinery. High-resolution structural studies combined with biochemical assays have provided detailed insights into how Puromycin interacts with the ribosome and inhibits peptide bond formation. These findings have not only enhanced our understanding of translation biology but also paved the way for designing more targeted and effective antibiotics.
The versatility of Puromycin dihydrochloride extends beyond its antibiotic properties. It has been widely used as a research tool in various fields, including genetics, molecular biology, and pharmacology. In genetic studies, Puromycin is employed to select for cells that have incorporated it into proteins, allowing researchers to study gene expression and protein turnover more effectively. In pharmacological research, it serves as a reference compound for developing new drugs that target protein synthesis.
The chemical properties of Puromycin dihydrochloride make it an ideal candidate for structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have revealed critical details about its interaction with biological targets, including ribosomal subunits and elongation factors. Such structural information is invaluable for designing inhibitors with improved efficacy and reduced side effects.
In conclusion, Puromycin dihydrochloride (CAS No. 58-58-2) is a multifaceted compound with significant implications in both research and potential therapeutic applications. Its ability to disrupt protein synthesis makes it a powerful tool for studying cellular processes and developing new treatments for infectious diseases. As our understanding of biology continues to evolve, the applications of Puromycin dihydrochloride are likely to expand further, solidifying its place as a cornerstone in modern biochemical research.
58-58-2 (Puromycin dihydrochloride) 関連製品
- 53-79-2(PUROMYCIN)
- 21708-87-2(Adenosine,3'-[[2-amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyl-(9CI))
- 2092251-64-2(1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride)
- 2418723-21-2(methyl 3-ethynyl-5-(fluorosulfonyl)oxy-2,4,6-trimethylbenzoate)
- 60531-36-4(4-(2-Aminoethyl)benzoic acid hydrochloride)
- 2172052-10-5(4,5-dimethylpyrimidine-2-sulfonyl fluoride)
- 1797063-82-1(N-[2-(4-methoxyphenyl)ethyl]-4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxamide)
- 3283-07-6(N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine)
- 1189659-84-4(3-methoxy-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylnaphthalene-2-carboxamide)
- 125568-71-0(Methyl 2,4-difluoro-5-nitrobenzoate)
